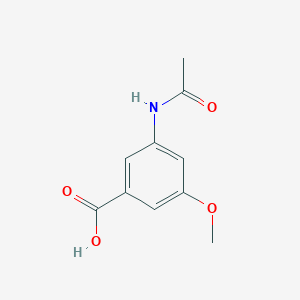

3-Acetamido-5-methoxybenzoic acid

Overview

Description

3-Acetamido-5-methoxybenzoic acid is a chemical compound that is structurally related to a series of substituted benzoic acids. While the specific compound is not directly studied in the provided papers, its structural analogs have been synthesized and evaluated for various biological activities. For instance, 5-substituted 3-hydroxy-4-methoxybenzoic acids have been investigated for their potential as inhibitors of rat liver catechol O-methyltransferase, which is an enzyme involved in the metabolism of catecholamines . Additionally, 3-acetamido-4-methyl benzoic acid derivatives have been designed and synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in the regulation of insulin signaling .

Synthesis Analysis

The synthesis of related compounds involves the introduction of substituents into the benzoic acid framework to achieve desired biological activities. For example, the synthesis of 3-acetamido-4-methyl benzoic acid derivatives was based on a virtual high-throughput screening (vHTS) hit and involved the attachment of various thioether groups to the benzoic acid core . In another study, the synthesis of hyperbranched poly(ester-amide)s utilized 3-acetoxybenzoyl chloride and 3,5-diaminobenzoic acid derivatives, indicating a highly selective acylation process . These methods could potentially be adapted for the synthesis of this compound by altering the substituents and reaction conditions.

Molecular Structure Analysis

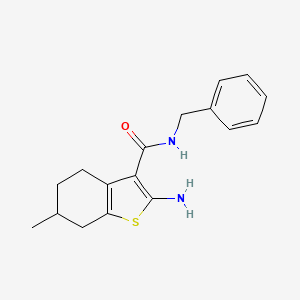

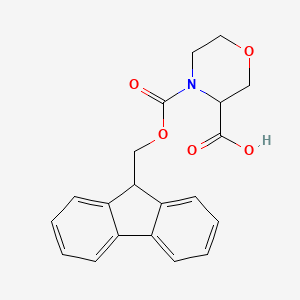

The molecular structure of this compound would consist of a benzoic acid core with an acetamido group at the 3-position and a methoxy group at the 5-position. The presence of these substituents can significantly influence the compound's binding interactions with biological targets. Docking studies performed on 3-acetamido-4-methyl benzoic acid derivatives revealed the nature of interactions within the active site of PTP1B, suggesting that similar studies could be conducted to understand the binding mode of this compound to its potential targets .

Chemical Reactions Analysis

The chemical reactivity of substituted benzoic acids is often influenced by the nature of the substituents. Electron-withdrawing groups, such as the acetamido group, can enhance the inhibitory activity of the compounds by affecting their interaction with enzymes . The synthesis of related compounds has shown that ester-amide interchange reactions are significant, which could also be relevant for the chemical behavior of this compound in various reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of substituted benzoic acids. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of the acetamido group, and the ability to form salts with bases. The methoxy group could contribute to increased lipophilicity compared to unsubstituted benzoic acid. The exact properties would need to be determined experimentally.

Scientific Research Applications

Synthesis Applications

- Synthesis of Amisulpride : 3-Acetamido-5-methoxybenzoic acid is involved in the synthesis of Amisulpride, an atypical antipsychotic drug. The synthesis process includes sulfonation, hydrolysis, chlorination, reduction, and reaction with bromoethane and pyrrolidine (Chen Yuhong & Chen-Yan Wei, 2011).

Chemical Modification for Biological Evaluation

- Development of Anti-inflammatory Agents : Derivatives of this compound, such as 5-substituted benzo[b]thiophene derivatives, have been synthesized and evaluated for potent anti-inflammatory activity (M. A. Radwan, M. A. Shehab, & S. El-Shenawy, 2009).

Antiparasitic Drug Research

- Anticoccidial Activity in Antiparasitic Drugs : Research on antiparasitic drugs has shown that derivatives of this compound exhibit anticoccidial activity, highlighting its potential use in antiparasitic therapeutics (E. Rogers et al., 1964).

Pharmaceutical Research

- Inhibitors of Protein Tyrosine Phosphatase 1B : Novel 3-acetamido-4-methyl benzoic acid derivatives have been designed as inhibitors of Protein Tyrosine Phosphatase 1B, demonstrating significant potential in pharmaceutical applications (Monika Rakse et al., 2013).

Biological Activity in Marine Organisms

- Antibacterial Activity in Marine Bacteria : Isolated compounds from marine bacteria, like bulbiferates A and B, which are related to 3-acetamido-4-hydroxybenzoate esters, have shown antibacterial activity against various bacterial strains, indicating its importance in marine biological research (Dinith R. Jayanetti et al., 2019).

Chemical Research

- Molecular Modelling and Synthesis : The compound has been utilized in various molecular modelling studies and synthetic processes, indicating its versatility in chemical research (Thi-Huu Nguyen, Anne‐Sophie Castanet, & J. Mortier, 2006).

Natural Product Research

- Isolation from Marine-Derived Fungi : Phenyl ether derivatives, including variants of 3-methoxybenzoic acid, have been isolated from marine-derived fungi, showcasing the compound's occurrence in natural products and its potential biological activities (Lan-lan Xu et al., 2017).

Environmental Applications

- Bioconversion in Anaerobic Bacteria : Studies on the metabolism of methoxybenzoic acids by anaerobic bacteria highlight the environmental significance of 3-methoxybenzoic acid derivatives, including its role in microbial growth and metabolism (K. Deweerd et al., 1988).

Mechanism of Action

Target of Action

It is known that similar compounds can interact with various enzymes and proteins within the cell .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in cellular metabolism and signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Acetamido-5-methoxybenzoic acid . These factors can affect the compound’s structure, its interactions with its targets, and its overall biological activity.

Biochemical Analysis

Biochemical Properties

3-Acetamido-5-methoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, such as those catalyzing the conversion of acetyl groups. The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and the overall biochemical pathways .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to the compound can also result in adaptive cellular responses, which may alter its initial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the levels of different metabolites in the cell, thereby affecting overall cellular function. The compound’s involvement in oxidative and acetylation reactions is particularly noteworthy, as these pathways are crucial for maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport of this compound is essential for its biological activity, as it ensures that the compound reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. For instance, this compound may be localized to the mitochondria, where it can participate in metabolic reactions and influence mitochondrial function .

properties

IUPAC Name |

3-acetamido-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-8-3-7(10(13)14)4-9(5-8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTDJCLTOMWNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404449 | |

| Record name | 3-Acetamido-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78238-03-6 | |

| Record name | 3-(Acetylamino)-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78238-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamido-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)